molecular formula C9H8BrFO2 B7935076 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde

3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde

Cat. No.: B7935076
M. Wt: 247.06 g/mol
InChI Key: ZCTDBONOCUHEJI-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom at the third position, a fluoroethoxy group at the second position, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(2-fluoro-ethoxy)-benzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 3-Bromo-2-(2-fluoro-ethoxy)-benzoic acid.

    Reduction: 3-Bromo-2-(2-fluoro-ethoxy)-benzyl alcohol.

    Substitution: 3-Azido-2-(2-fluoro-ethoxy)-benzaldehyde (when using sodium azide).

Scientific Research Applications

3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde exerts its effects depends on the specific context of its application. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromine and fluoroethoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(2-methoxy-ethoxy)-benzaldehyde: Similar structure but with a methoxy group instead of a fluoroethoxy group.

    3-Bromo-2-(2-chloro-ethoxy)-benzaldehyde: Similar structure but with a chloroethoxy group instead of a fluoroethoxy group.

    3-Bromo-2-(2-hydroxy-ethoxy)-benzaldehyde: Similar structure but with a hydroxyethoxy group instead of a fluoroethoxy group.

Uniqueness

3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde is unique due to the presence of the fluoroethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-2-(2-fluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-3-1-2-7(6-12)9(8)13-5-4-11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTDBONOCUHEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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